Molecular Weight and Lipophilicity (XLogP3) Differentiation vs. 5-Ethyl and 5-Isopropyl Analogs
The target compound exhibits a molecular weight of 168.19 g/mol and an estimated XLogP3 value of 1.0–1.2 [1], conferring moderate lipophilicity that enhances membrane permeability relative to more polar analogs. In contrast, 5-ethyl-1H-pyrazole-4-carboxylic acid has a lower molecular weight (140.14 g/mol) and lower predicted logP (approximately 0.5), while 5-isopropyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 154.17 g/mol and an XLogP3 of 0.9 [2].
| Evidence Dimension | Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | MW: 168.19 g/mol; Estimated XLogP3: 1.0–1.2 |
| Comparator Or Baseline | 5-Ethyl-1H-pyrazole-4-carboxylic acid: MW 140.14 g/mol, Estimated XLogP3 ~0.5; 5-Isopropyl-1H-pyrazole-4-carboxylic acid: MW 154.17 g/mol, XLogP3 0.9 |
| Quantified Difference | MW increase of 28.05 g/mol vs. ethyl analog; ΔXLogP3 ≈ +0.5 units |
| Conditions | Predicted physicochemical parameters from PubChem and vendor databases |
Why This Matters
Higher logP values correlate with improved passive membrane permeability in cell-based assays, making the target compound a more suitable scaffold for developing CNS-penetrant or intracellular-targeting candidates.
- [1] PubChem. (2025). 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid (CID 19620019) - Computed Properties. View Source
- [2] Kuujia. (n.d.). 5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 870704-28-2). View Source
